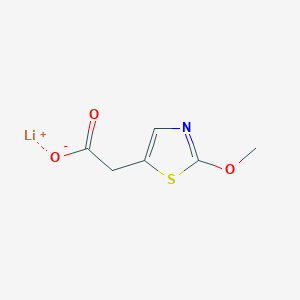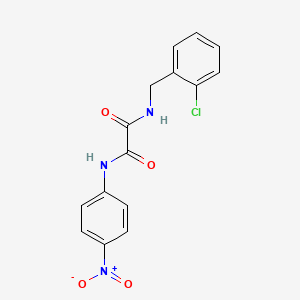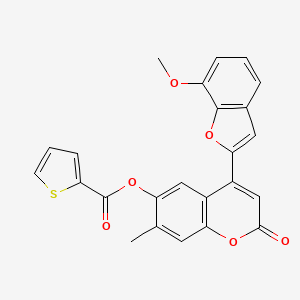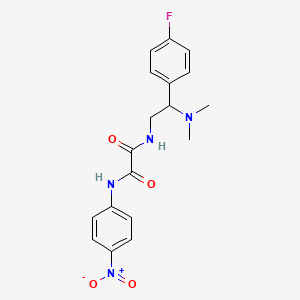
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research. This compound is known for its unique spectroscopic properties, which allow for sensitive detection and imaging of biological molecules and processes.
Aplicaciones Científicas De Investigación
Photolabile Polymers and DNA Interactions
A study conducted by Sobolčiak et al. (2013) detailed the synthesis and characterization of a photolabile cationic polymer, which upon irradiation, transforms to a zwitterionic form. This polymer's ability to condense and release DNA, along with its switchable antibacterial activity, demonstrates the potential for controlled delivery systems and microbial growth regulation (Sobolčiak et al., 2013).
Neurofibrillary Tangles and Beta-Amyloid Plaques Detection
Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative for positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This non-invasive technique underscores the compound's utility in diagnosing and monitoring neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Environmental Remediation through Photoassisted Fenton Reaction
Research by Pignatello and Sun (1995) demonstrated the effective decomposition of pollutants using a photoassisted Fenton reaction. This method's ability to mineralize challenging contaminants like metolachlor and methyl parathion into less harmful substances highlights the compound's application in water treatment and pollution control (Pignatello & Sun, 1995).
Electrochromic Switching for Optical Devices
Zhu et al. (2014) investigated oxazine derivatives for their electrochromic properties, revealing improved fatigue resistance and color reversibility. Such compounds can be used in the development of optical devices that require durable, reversible color changes, such as smart windows and display technologies (Zhu et al., 2014).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4/c1-22(2)16(12-3-5-13(19)6-4-12)11-20-17(24)18(25)21-14-7-9-15(10-8-14)23(26)27/h3-10,16H,11H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUHGSOFTFFKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-amino-1-(5-{[(4-fluorophenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2610299.png)
![Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2610301.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2610302.png)
![Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B2610303.png)
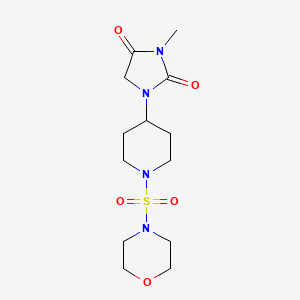

![Methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2610309.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2610311.png)
